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Compound Name:
3-Methyl-4-(pyrrolidin-1-

yl)benzaldehyde

Cat. No.: B1305916 Get Quote

For researchers, scientists, and drug development professionals, a thorough understanding of

the spectral characteristics of molecular scaffolds and their derivatives is paramount for

structure elucidation, reaction monitoring, and understanding structure-activity relationships.

This guide provides a comparative analysis of the spectral data for benzaldehyde and a

selection of its common analogues, offering insights into the influence of various substituents

on their spectroscopic signatures.

This publication presents a side-by-side comparison of Nuclear Magnetic Resonance (NMR),

Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data for benzaldehyde,

4-methoxybenzaldehyde, 4-nitrobenzaldehyde, 4-chlorobenzaldehyde, 4-methylbenzaldehyde,

and salicylaldehyde. Detailed experimental protocols for the acquisition of this data are also

provided to support practical application in the laboratory.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic

molecules. In benzaldehyde analogues, the chemical shifts of the aldehydic and aromatic

protons are particularly sensitive to the electronic nature of the substituent on the aromatic ring.

[1] Electron-donating groups (EDGs) like methoxy (-OCH₃) and methyl (-CH₃) tend to increase

electron density on the ring, causing an upfield (lower ppm) shift of the ring protons, while

electron-withdrawing groups (EWGs) like nitro (-NO₂) and chloro (-Cl) decrease electron
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density, leading to a downfield (higher ppm) shift.[1] The aldehydic proton, typically found

around 9.5-10 ppm, is also influenced by these electronic effects.[2][3]

Comparative ¹H NMR Data (CDCl₃, δ in ppm)
Compound Aldehydic H (s) Aromatic H (m) Other H

Benzaldehyde ~10.0[3] 7.51-7.87[3] -

4-

Methoxybenzaldehyde
~9.88 6.98 (d), 7.83 (d) 3.88 (s, 3H, -OCH₃)

4-Nitrobenzaldehyde ~10.18 8.11 (d), 8.40 (d) -

4-

Chlorobenzaldehyde
~9.98 7.51 (d), 7.82 (d) -

4-

Methylbenzaldehyde
9.96[4] 7.33 (d), 7.77 (d)[5] 2.44 (s, 3H, -CH₃)[5]

Salicylaldehyde ~9.90[6] 6.90-7.60 ~11.0 (s, 1H, -OH)[6]

Comparative ¹³C NMR Data (CDCl₃, δ in ppm)
Compound C=O Aromatic C Other C

Benzaldehyde ~192.3
129.1, 129.8, 134.5,

136.5
-

4-

Methoxybenzaldehyde
191.3[7]

114.5, 129.7, 131.8,

164.2[7]
55.7 (-OCH₃)[7]

4-Nitrobenzaldehyde ~190.0
~124.0, ~130.5,

~140.0, ~151.0
-

4-

Chlorobenzaldehyde
~190.0[2]

~129.0, ~130.5,

~138.0, ~140.0
-

4-

Methylbenzaldehyde
192.05[4]

129.72, 129.86,

134.20, 145.58[4]
21.91 (-CH₃)[4]

Salicylaldehyde 189.4[5]
111.4, 120.3, 124.5,

128.0, 135.7, 161.5[5]
-
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Aldehydes

exhibit a characteristic strong C=O stretching absorption. For benzaldehyde, this peak is

typically observed around 1700-1720 cm⁻¹.[8] Conjugation with the aromatic ring lowers this

frequency compared to aliphatic aldehydes.[9] Another key diagnostic feature for aldehydes is

the C-H stretch of the aldehyde group, which often appears as a pair of weak to medium bands

around 2720 cm⁻¹ and 2820 cm⁻¹.[8][9]

Comparative IR Data (cm⁻¹)
Compound ν(C=O)

ν(C-H)
Aldehydic

ν(C=C)
Aromatic

Other Key
Bands

Benzaldehyde ~1703[9] ~2720, ~2820[8] ~1580, ~1450 -

4-

Methoxybenzald

ehyde

~1685 ~2720, ~2820 ~1600, ~1510
~1260 (C-O

stretch)

4-

Nitrobenzaldehy

de

~1705 ~2730, ~2830 ~1600, ~1520
~1530, ~1350

(NO₂ stretch)

4-

Chlorobenzaldeh

yde

~1695 ~2730, ~2830 ~1590, ~1480
~1090 (C-Cl

stretch)

4-

Methylbenzaldeh

yde

~1703[10]
~2720,

~2820[10]
~1605, ~1575 -

Salicylaldehyde ~1665 ~2740, ~2840 ~1610, ~1490
~3200 (broad, O-

H stretch)

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Benzaldehyde and its analogues exhibit characteristic absorption bands arising from π → π*
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and n → π* transitions. The position and intensity of these bands are influenced by the

substituent on the aromatic ring.

Comparative UV-Vis Data (λmax in nm)
Compound Solvent π → π n → π

Benzaldehyde Water ~248[11] ~283[11]

4-

Methoxybenzaldehyde
Hexane ~272[12] -

4-Nitrobenzaldehyde Cyclohexane ~250[13] ~350[13]

4-

Chlorobenzaldehyde
- ~258 ~310

4-

Methylbenzaldehyde
Hexane ~251[4] ~284[4]

Salicylaldehyde - ~255, ~325 -

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule upon ionization. For benzaldehyde, the molecular ion peak (M⁺) is observed at m/z

106.[14] Common fragmentation pathways include the loss of a hydrogen atom to form the

stable benzoyl cation (m/z 105), and the loss of the formyl group (-CHO) to give the phenyl

cation (m/z 77), which is often the base peak.[14][15]

Common Mass Spectral Fragments (m/z)
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Compound
Molecular Ion
(M⁺)

[M-H]⁺ [M-CHO]⁺
Other Key
Fragments

Benzaldehyde 106[14] 105[14] 77[14] 51 ([C₄H₃]⁺)[14]

4-

Methoxybenzald

ehyde

136 135 107 77, 92

4-

Nitrobenzaldehy

de

151 150 123 76, 93, 105

4-

Chlorobenzaldeh

yde

140/142 139/141 111/113 75

4-

Methylbenzaldeh

yde

120 119 91 65

Salicylaldehyde 122 121 93 65

Experimental Protocols
NMR Spectroscopy

Sample Preparation: Weigh 5-10 mg of the benzaldehyde analogue and dissolve it in

approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small

amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument

to obtain a homogeneous magnetic field.

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. Typical parameters for ¹H NMR

include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, a 45°

pulse angle, a 2-second relaxation delay, and a larger number of scans (e.g., 1024) are

typically used.
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Data Processing: Apply Fourier transformation to the acquired free induction decay (FID).

Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the TMS

signal. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

IR Spectroscopy
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the

sample between two NaCl or KBr plates. For solid samples, a KBr pellet can be prepared by

grinding a small amount of the sample with dry KBr powder and pressing the mixture into a

transparent disk.

Instrument Setup: Place the sample in the IR spectrometer's sample holder.

Data Acquisition: Record the IR spectrum, typically over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and compare them to known

correlation tables to identify functional groups.

UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of the analyte in a suitable UV-transparent

solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to yield

an absorbance between 0.1 and 1.0.

Instrument Setup: Fill a quartz cuvette with the sample solution and another with the pure

solvent (as a blank). Place them in the UV-Vis spectrophotometer.

Data Acquisition: Record the absorption spectrum over the desired wavelength range (e.g.,

200-800 nm).

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC-MS).
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Ionization: Ionize the sample using a suitable method, such as electron ionization (EI) for

volatile compounds.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by the mass analyzer.

Detection and Data Analysis: A detector records the abundance of each ion. The resulting

mass spectrum shows the relative abundance of different fragments, which can be used to

determine the molecular weight and deduce the structure of the compound.

Visualized Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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